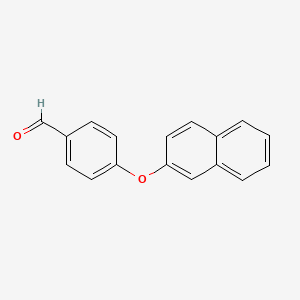![molecular formula C16H20N4O2S B8337650 5-(1,4-dioxaspiro[4.5]dec-8-ylmethylsulfanyl)-1-phenyl-1H-tetrazole](/img/structure/B8337650.png)
5-(1,4-dioxaspiro[4.5]dec-8-ylmethylsulfanyl)-1-phenyl-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,4-dioxaspiro[45]dec-8-ylmethylsulfanyl)-1-phenyl-1H-tetrazole is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,4-dioxaspiro[4.5]dec-8-ylmethylsulfanyl)-1-phenyl-1H-tetrazole typically involves multiple steps. One common approach starts with the preparation of the spirocyclic intermediate, 1,4-dioxa-spiro[4.5]dec-8-ylmethanol. This intermediate is then reacted with a suitable sulfanylating agent to introduce the sulfanyl group. The final step involves the formation of the tetrazole ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,4-dioxaspiro[4.5]dec-8-ylmethylsulfanyl)-1-phenyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
5-(1,4-dioxaspiro[4.5]dec-8-ylmethylsulfanyl)-1-phenyl-1H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 5-(1,4-dioxaspiro[4.5]dec-8-ylmethylsulfanyl)-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tetrazole ring may also interact with biological receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-dioxa-spiro[4.5]dec-8-ylmethanol: A precursor in the synthesis of the target compound.
1,4-dioxa-spiro[4.5]dec-8-ylamine: Another spirocyclic compound with potential bioactivity.
1,4-dioxa-spiro[4.5]dec-8-ylidene-acetic acid ethyl ester: Used in the synthesis of various spirocyclic compounds.
Uniqueness
5-(1,4-dioxaspiro[4.5]dec-8-ylmethylsulfanyl)-1-phenyl-1H-tetrazole is unique due to the combination of its spirocyclic structure and the presence of both sulfanyl and tetrazole functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C16H20N4O2S |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
5-(1,4-dioxaspiro[4.5]decan-8-ylmethylsulfanyl)-1-phenyltetrazole |
InChI |
InChI=1S/C16H20N4O2S/c1-2-4-14(5-3-1)20-15(17-18-19-20)23-12-13-6-8-16(9-7-13)21-10-11-22-16/h1-5,13H,6-12H2 |
Clave InChI |
BARIJWDUNHINRI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1CSC3=NN=NN3C4=CC=CC=C4)OCCO2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid](/img/structure/B8337599.png)


![C-(5H-Dibenzo[a,d]cyclohepten-5-yl)-methylamine](/img/structure/B8337625.png)





![3-Chlorobenzofuro[3,2-c]pyridine](/img/structure/B8337677.png)
